Cas no 227948-39-2 (1-(Methoxymethyl)-2-(trifluoromethyl)benzene)

1-(Methoxymethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a methoxymethyl substituent adjacent to a trifluoromethyl group on the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxymethyl moiety offers reactivity for further functionalization. Its stability under various reaction conditions and compatibility with cross-coupling methodologies make it a versatile building block. The compound is typically handled under standard laboratory conditions, with attention to inert atmospheres when required. Its purity and consistent performance are critical for reproducible results in complex syntheses.
1-(Methoxymethyl)-2-(trifluoromethyl)benzene structure
227948-39-2 structure
Product Name:1-(Methoxymethyl)-2-(trifluoromethyl)benzene
CAS No:227948-39-2
MF:C9H9F3O
MW:190.162373304367
MDL:MFCD11504957
CID:851090
PubChem ID:21281621
Update Time:2025-10-21

1-(Methoxymethyl)-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
    • Benzene, 1-(methoxymethyl)-2-(trifluoromethyl)-
    • ACMC-209fyu
    • AG-E-65595
    • AK-89267
    • ANW-24964
    • CTK4F0193
    • KB-09569
    • SureCN514613
    • DB-345397
    • CS-0207894
    • SCHEMBL515311
    • J-014858
    • MFCD11504957
    • 227948-39-2
    • DTXSID50611943
    • 2-(Trifluoromethyl)benzyl alcohol, methyl ether
    • AKOS006325664
    • BS-22644
    • SCHEMBL514613
    • MDL: MFCD11504957
    • Inchi: 1S/C9H9F3O/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3
    • InChI Key: CRUXDWLVMHPQCP-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1COC)(F)F

Computed Properties

  • Exact Mass: 190.06100
  • Monoisotopic Mass: 190.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.85180

1-(Methoxymethyl)-2-(trifluoromethyl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(Methoxymethyl)-2-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:227948-39-2)1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Order Number:A878438
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:57
Price ($):462.0
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Additional information on 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Introduction to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene (CAS No. 227948-39-2) in Modern Chemical Research

1-(Methoxymethyl)-2-(trifluoromethyl)benzene, identified by the CAS number 227948-39-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, combining a methoxymethyl group and a trifluoromethyl substituent on a benzene ring, make it a versatile intermediate in synthetic chemistry. The presence of these functional groups not only enhances its reactivity but also imparts specific electronic and steric properties, making it valuable for designing novel molecules with tailored biological activities.

The trifluoromethyl group is particularly noteworthy due to its widespread use in medicinal chemistry. This moiety is known to influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. In recent years, the incorporation of fluorine atoms into organic molecules has been extensively studied for its ability to modulate pharmacokinetic profiles. For instance, the electron-withdrawing nature of fluorine atoms can increase the metabolic resistance of compounds against cytochrome P450 enzymes, thereby extending their half-life in vivo. This property is especially relevant in the development of long-acting therapeutics.

1-(Methoxymethyl)-2-(trifluoromethyl)benzene serves as an excellent building block for constructing more complex scaffolds. The methoxymethyl (methylene oxide) group provides a site for further functionalization through reactions such as oxidation, reduction, or nucleophilic substitution. This flexibility allows chemists to explore diverse structural modifications, enabling the discovery of new compounds with improved pharmacological properties. The combination of these two distinct functional groups on a benzene ring creates a rich chemical space for innovation.

In the context of drug discovery, this compound has been explored as a precursor for synthesizing kinase inhibitors, anticancer agents, and antimicrobial compounds. The trifluoromethyl group enhances the binding affinity to biological targets by improving hydrophobic interactions, while the methoxymethyl group can be further modified to introduce additional pharmacophores. Such dual functionality makes it an attractive candidate for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have further highlighted the potential of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene. Molecular modeling studies suggest that this compound can adopt multiple conformations depending on its environment, which may influence its interaction with biological targets. These insights are crucial for rational drug design, allowing researchers to predict and optimize binding affinities before experimental synthesis. The integration of machine learning algorithms with traditional chemical intuition has accelerated the discovery process, making compounds like this one more accessible for therapeutic development.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for next-generation pesticides. The trifluoromethyl group is known to enhance insecticidal activity by improving membrane penetration and target site interactions. Meanwhile, the methoxymethyl group offers opportunities for further derivatization to achieve specific modes of action against pests. Such dual functionality makes it a promising candidate for developing environmentally sustainable agrochemicals.

1-(Methoxymethyl)-2-(trifluoromethyl)benzene (CAS No. 227948-39-2) exemplifies the importance of fluorinated aromatic compounds in modern chemical research. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing molecules with tailored biological activities. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain at the forefront of pharmaceutical and agrochemical innovation.

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Amadis Chemical Company Limited
(CAS:227948-39-2)1-(Methoxymethyl)-2-(trifluoromethyl)benzene
A878438
Purity:99%
Quantity:25g
Price ($):462.0
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